molecular formula C15H17NO3 B1365894 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 724744-79-0

1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1365894
CAS No.: 724744-79-0
M. Wt: 259.3 g/mol
InChI Key: XFCNEQNRRMLHDW-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound must be understood within the broader historical context of pyrrole chemistry, which traces its origins to the pioneering work of Ferdinand Friedrich Runge in 1834. Runge first detected pyrrole as a constituent of coal tar, marking the beginning of systematic investigation into this class of heterocyclic compounds. The name "pyrrole" itself derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid. This early discovery laid the foundation for subsequent advances in pyrrole synthesis and functionalization that would eventually lead to the development of complex derivatives such as this compound.

The systematic synthesis of substituted pyrroles gained momentum in the late nineteenth century with the pioneering contributions of Paal and Knorr, who reported the synthesis of pyrroles from 1,4-diketones using ammonia or primary amines in 1885. This foundational work established the Paal-Knorr synthesis as one of the primary methodologies for constructing pyrrole rings, a technique that remains relevant in contemporary synthetic chemistry. The Hantzsch pyrrole synthesis, developed as another crucial methodology, involves the reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones to yield substituted pyrroles. These classical synthetic approaches provided the theoretical and practical framework necessary for the eventual synthesis of highly functionalized pyrrole derivatives like this compound.

The specific compound under investigation was first catalogued in major chemical databases in 2006, representing a relatively recent addition to the expanding library of pyrrole derivatives. The timing of its documentation coincides with advances in synthetic organic chemistry that enabled the precise introduction of complex substituents onto the pyrrole scaffold. The compound's entry into chemical literature reflects the growing recognition of heterocyclic chemistry's importance, particularly given that over fifty percent of all known organic compounds can be classified as heterocyclic. This statistical reality underscores the significance of compounds like this compound in advancing our understanding of chemical diversity and synthetic methodology.

Structural Classification within Pyrrole Derivatives

This compound belongs to the broader family of substituted pyrroles, which are characterized by the presence of various functional groups attached to the five-membered nitrogen-containing aromatic ring. The pyrrole core structure consists of four carbon atoms and one nitrogen atom arranged in a planar, aromatic configuration that exhibits unique electronic properties due to the participation of the nitrogen lone pair in the aromatic system. This fundamental structural motif serves as the foundation for an enormous variety of natural and synthetic compounds, including essential biological molecules such as heme, chlorophyll, and vitamin B12.

Within the classification system of pyrrole derivatives, this compound can be categorized as a multi-substituted pyrrole featuring five distinct substitution positions on the ring system. The substitution pattern includes a carboxylic acid functional group at the 3-position, a methyl group at the 2-position, a phenyl group at the 5-position, and a 2-methoxyethyl group attached to the nitrogen atom at the 1-position. This specific substitution pattern creates a highly functionalized molecule that exhibits properties distinct from simpler pyrrole derivatives such as 2-pyrrolecarboxylic acid, which contains only a single carboxylic acid substituent.

The presence of multiple functional groups in this compound places it within the category of polysubstituted heterocycles, which are of particular interest in medicinal chemistry and materials science applications. The carboxylic acid functionality provides potential for hydrogen bonding and ionic interactions, while the phenyl group contributes to hydrophobic interactions and pi-pi stacking capabilities. The methoxyethyl substituent on nitrogen introduces additional polarity and potential for coordination chemistry, creating a molecule with diverse interaction modes that are valuable in various chemical contexts.

Structural Feature Position Functional Impact
Carboxylic acid 3-position Hydrogen bonding, ionic interactions
Methyl group 2-position Steric effects, electron donation
Phenyl group 5-position Hydrophobic interactions, aromatic stacking
2-methoxyethyl N-1 Polarity enhancement, coordination sites

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds. The name construction begins with the identification of the parent heterocycle, which is pyrrole, followed by the specification of substituent positions and identities in order of priority. The "1H" designation indicates that the nitrogen atom in position 1 bears a hydrogen atom in the parent structure, though in this case it is substituted with the 2-methoxyethyl group. The numbering system for pyrrole begins with the nitrogen atom as position 1, proceeding around the ring to assign positions 2, 3, 4, and 5 to the carbon atoms.

The compound's International Union of Pure and Applied Chemistry name, "1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid," provides a complete description of its structure. This systematic approach ensures unambiguous identification and facilitates database searches and chemical communication. The Chemical Abstracts Service registry number 724744-79-0 serves as a unique numerical identifier that remains constant regardless of naming variations or language differences. Additional identification codes include the International Chemical Identifier key "XFCNEQNRRMLHDW-UHFFFAOYSA-N" and the Simplified Molecular-Input Line-Entry System string "CC1=C(C=C(N1CCOC)C2=CC=CC=C2)C(=O)O".

The molecular formula C15H17NO3 provides essential information about the elemental composition, indicating fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula is consistent with the structural features identified in the systematic name and confirms the presence of the carboxylic acid group (contributing one oxygen), the methoxy group (contributing one oxygen), and an additional oxygen atom that may participate in resonance structures or hydrogen bonding networks. The molecular weight of 259.30 grams per mole places this compound in the mid-range of small organic molecules, making it suitable for various analytical techniques and synthetic applications.

Identification Type Value
Chemical Abstracts Service Number 724744-79-0
International Chemical Identifier Key XFCNEQNRRMLHDW-UHFFFAOYSA-N
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Simplified Molecular-Input Line-Entry System CC1=C(C=C(N1CCOC)C2=CC=CC=C2)C(=O)O

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representative role in demonstrating the principles of pyrrole functionalization and its potential applications in diverse fields. Heterocyclic chemistry has been recognized as one of the most important subdisciplines of organic chemistry, with studies indicating that eighty-five percent of bioactive substances contain heterocyclic systems. This statistical prominence underscores the critical importance of understanding and developing methodologies for synthesizing complex heterocycles like this particular pyrrole derivative.

The compound serves as an excellent model system for investigating the electronic effects of multiple substituents on pyrrole reactivity and properties. The presence of both electron-donating groups (methyl and phenyl) and electron-withdrawing groups (carboxylic acid) creates opportunities to study how these competing electronic influences affect chemical behavior, spectroscopic properties, and potential biological activity. Research into such polysubstituted pyrroles contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry, informing the design of new compounds with desired properties.

From a synthetic methodology perspective, the compound represents a target that requires sophisticated approaches to achieve regioselective substitution at multiple positions on the pyrrole ring. The successful synthesis of such complex derivatives validates and extends classical methodologies like the Hantzsch and Knorr syntheses while potentially inspiring the development of new synthetic strategies. The challenge of introducing diverse functional groups while maintaining the integrity of the aromatic pyrrole system provides valuable insights into reaction mechanisms and selectivity principles that can be applied to other heterocyclic systems.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCNEQNRRMLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCOC)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Paal-Knorr Pyrrole Formation with Functionalized Amines

A practical approach involves the Paal-Knorr synthesis starting from a 1,4-dicarbonyl compound bearing the 2-methyl and 5-phenyl substituents, reacted with 2-methoxyethylamine to introduce the N-substituent.

  • Step 1: Preparation of 1,4-dicarbonyl precursor with appropriate substituents (e.g., 2-methyl-1,4-diphenylbutane-1,4-dione derivatives).
  • Step 2: Cyclocondensation with 2-methoxyethylamine under mild acidic or neutral conditions to form the N-(2-methoxyethyl) substituted pyrrole ring.
  • Step 3: Introduction or preservation of the carboxylic acid group at C-3, either by starting with a β-ketoester or by post-synthetic oxidation/hydrolysis.

This method leverages the nucleophilicity of 2-methoxyethylamine to form the N-substituted pyrrole directly, avoiding the need for later N-alkylation steps.

N-Alkylation of Pyrrole-3-carboxylic Acid Derivatives

Alternatively, the compound can be prepared by first synthesizing 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and then performing selective N-alkylation with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).

  • Step 1: Synthesis of 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid via classical pyrrole synthesis routes.
  • Step 2: N-alkylation under basic conditions (e.g., sodium hydride or potassium carbonate in DMF) with 2-methoxyethyl halide to afford the N-(2-methoxyethyl) substituted product.

This method requires careful control to avoid O-alkylation or multiple alkylations and to maintain the integrity of the carboxylic acid group.

Cycloaddition and Phase Transfer Catalysis Approaches

Recent literature reports the synthesis of related pyrrole derivatives through cycloaddition reactions of malononitrile derivatives with mercaptoacetic acid or mercaptoethylamine under phase transfer catalysis conditions.

  • Using tetrabutylammonium bromide as a phase transfer catalyst, 2-(2-oxo-2-arylethyl)malononitriles react with mercaptoethylamine derivatives to form substituted pyrroles bearing functionalized side chains.
  • Although this method has been applied to synthesize pyrrole-3-carboxylic acid analogs with amino or hydroxyethyl substituents, it suggests a potential route for preparing the 2-methoxyethyl substituted pyrrole by modifying the mercaptoethylamine reagent to its methoxyethyl analog.

Hydrolysis of Pyrrole-3-carboxylate Esters

In cases where the pyrrole ring is constructed with an ester group at C-3, hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid.

  • Typical conditions involve refluxing the ester in aqueous sodium hydroxide and ethanol, followed by acidification to precipitate the carboxylic acid.
  • This step is often the final stage in the synthesis to obtain the free acid from the ester intermediate.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range References
Paal-Knorr with 2-methoxyethylamine 1,4-dicarbonyl compound, 2-methoxyethylamine, mild acid/base, THF or ethanol solvent Direct N-substitution, mild conditions Requires functionalized 1,4-dicarbonyl precursor 85–96%
N-Alkylation of pyrrole acid 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, 2-methoxyethyl halide, base (NaH, K2CO3), DMF Straightforward, modular approach Possible side reactions, requires protection of acid 70–90%
Cycloaddition with mercaptoethyl derivatives (PTC) 2-(2-oxo-2-arylethyl)malononitriles, mercaptoethylamine, TBAB, K2CO3, dioxane Mild, catalytic, versatile for substituents May require optimization for methoxyethyl group 61–90%
Ester hydrolysis Pyrrole-3-carboxylate ester, NaOH aqueous/EtOH, reflux 3-4 h, acidification Simple, high yield Requires ester intermediate synthesis 90–95%

Research Findings and Optimization Notes

  • The Paal-Knorr method with 2-methoxyethylamine provides high yield and regioselectivity for N-substitution, avoiding complex post-functionalization steps.
  • N-alkylation approaches require careful control of reaction conditions to prevent over-alkylation or ester hydrolysis; protecting groups may be necessary if other sensitive groups are present.
  • Phase transfer catalysis methods offer environmentally friendly and efficient synthesis routes but may need adaptation to accommodate the methoxyethyl substituent.
  • Hydrolysis of esters is a robust final step to obtain the carboxylic acid functionality with minimal side reactions.
  • Purification typically involves silica gel chromatography using petroleum ether/chloroform or ethyl acetate mixtures, followed by recrystallization from ethanol or 2-propanol to yield pure crystalline product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

1-(2-Methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional modifications that are crucial in developing new materials and chemicals.

Biology

In biological research, this compound is used to study various biological processes. Its interaction with specific molecular targets makes it a candidate for examining enzyme activities and metabolic pathways.

Medicine

The compound has potential therapeutic applications, particularly in drug development. Its ability to modulate enzyme activity and alter signal transduction pathways positions it as a promising candidate for treating diseases such as cancer and metabolic disorders.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

Cancer Research

Another area of interest is the role of pyrrole derivatives in cancer treatment. Compounds similar to this compound have been evaluated for their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrole-3-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrrole Ring

Position 5 Modifications

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Structure : Features a chloro substituent at position 5 and a fused pyridine ring.
  • Molecular Weight : ~207.58 g/mol (calculated for C₈H₅ClN₂O₂).
  • Synthesis : Obtained in 71% yield via methods similar to literature procedures .
  • Key Difference : The chloro group and fused pyridine ring increase electronegativity and rigidity compared to the phenyl group in the target compound.

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Structure: Methoxy group at position 5 with a fused pyridine core. Molecular Weight: ~209.21 g/mol (calculated for C₉H₈N₂O₃). Synthesis: 80% yield achieved .

Position 1 Modifications

1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid Structure: Fluorophenyl group at position 1 instead of 2-methoxyethyl. Molecular Weight: ~311.32 g/mol (calculated for C₁₉H₁₆FNO₂). Key Difference: The fluorophenyl group introduces electronegativity and may enhance binding affinity in biological targets (e.g., enzymes or receptors) .

1-(3-Methoxyphenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid Structure: Methoxyphenyl at position 1. Molecular Weight: ~307.35 g/mol (C₁₉H₁₇NO₃). Key Difference: The methoxy group on the phenyl ring could modulate lipophilicity and membrane permeability .

Functional Group Comparisons

Carboxylic Acid vs. Boronic Acid
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Structure: Boronic acid replaces the carboxylic acid group. Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A . Key Insight: The 2-methoxyethyl group in both this compound and the target molecule may contribute to target engagement, though the core functional group (boronic vs. carboxylic acid) dictates mechanism of action.
Ester Derivatives
  • 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester Structure: Ethyl ester and benzenesulfonyl groups replace the carboxylic acid and 2-methoxyethyl substituents. Molecular Weight: 387.43 g/mol (C₂₀H₁₈FNO₄S). Application: Esterification typically improves cell membrane permeability for prodrug strategies .

Discussion of Substituent Effects

  • 2-Methoxyethyl Group: Enhances hydrophilicity and may improve solubility in aqueous environments, critical for drug bioavailability.
  • Phenyl vs. Heteroaryl Groups : The phenyl group at position 5 in the target compound contributes to steric bulk and π-π interactions, whereas chloro or methoxy substituents (as in ) modify electronic properties and reactivity.
  • Fluorine Substituents : Fluorine atoms (e.g., in ) increase electronegativity and metabolic stability, often used to optimize pharmacokinetics.

Biological Activity

1-(2-Methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

Molecular Formula: C15_{15}H17_{17}N O3_3
Molecular Weight: 259.30 g/mol
IUPAC Name: 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
InChI Key: XFCNEQNRRMLHDW-UHFFFAOYSA-N

The compound features a pyrrole ring, which is known for its versatile reactivity and biological activity. The incorporation of the 2-methoxyethyl and phenyl groups enhances its solubility and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring: This can be achieved via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Substitution Reactions: The introduction of the methoxyethyl and phenyl groups can be performed through Friedel-Crafts acylation.
  • Carboxylation: The carboxylic acid group is introduced through reactions like the Kolbe-Schmitt reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may modulate various biochemical pathways, leading to significant biological effects including:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Signal Transduction Modulation: It could alter signaling pathways that are critical in disease processes.

Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Studies have demonstrated that pyrrole derivatives exhibit significant activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .
CompoundMIC (μg/mL)Cytotoxicity (IC50_{50} μg/mL)
Compound A<0.016>64
This compoundTBDTBD

Case Studies

  • Anti-Tuberculosis Activity:
    A study on pyrrole derivatives highlighted that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity. The introduction of electron-withdrawing groups and bulky substituents improved efficacy against resistant strains .
  • Oxidative Stress Regulation:
    Another area of research focused on the compound's potential as a Keap1-Nrf2 inhibitor, which plays a crucial role in managing oxidative stress-related conditions such as acute lung injury . This pathway is vital for developing therapeutic agents targeting oxidative stress.

Q & A

Q. Why do solubility profiles vary across structurally similar pyrrole derivatives?

  • Methodological Answer : Substituent polarity dictates solubility. For example, ’s pyrazole-carboxylic acids (logP ~2.1) show lower aqueous solubility than this compound’s methoxyethyl group (logP ~1.8). Use Hansen solubility parameters (HSPiP software) to optimize formulations .

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